![molecular formula C23H32N2O2 B10850319 [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-435 typically involves a series of organic reactions. One common method includes the use of fragment-based methods and structure-based design to create potent inhibitors. The synthetic route often involves the use of hydrazine monohydrate and ethyl 2,4-dioxopentanoate in ethanol, followed by various purification steps .
Industrial Production Methods
Industrial production of MCL-435 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and mass spectrometry for analysis .
Chemical Reactions Analysis
Types of Reactions
MCL-435 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate, ethyl 2,4-dioxopentanoate, and various solvents like ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of MCL-435, which are then purified and analyzed for their efficacy and potency .
Scientific Research Applications
MCL-435 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: MCL-435 is used as an inhibitor of myeloid cell leukemia-1, making it a valuable tool in cancer research.
Drug Development: It is used in the development of new drugs targeting apoptosis pathways.
Biological Studies: MCL-435 is used to study the mechanisms of cell death and survival.
Mechanism of Action
MCL-435 exerts its effects by inhibiting the myeloid cell leukemia-1 protein, which is an anti-apoptotic member of the B-cell lymphoma 2 family. This inhibition leads to the activation of pro-apoptotic proteins, resulting in the induction of apoptosis in cancer cells . The molecular targets involved include the B-cell lymphoma 2 family proteins, which regulate the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
MCL-435 is unique compared to other similar compounds due to its high affinity and selectivity for myeloid cell leukemia-1. Similar compounds include:
B-cell lymphoma 2 inhibitors: These compounds target other members of the B-cell lymphoma 2 family but may not have the same selectivity as MCL-435.
B-cell lymphoma-extra large inhibitors: These inhibitors target B-cell lymphoma-extra large but may have different efficacy profiles.
MCL-435 stands out due to its specific targeting of myeloid cell leukemia-1, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C23H32N2O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate |
InChI |
InChI=1S/C23H32N2O2/c1-24-22(26)27-18-9-8-17-13-21-19-7-2-3-10-23(19,20(17)14-18)11-12-25(21)15-16-5-4-6-16/h8-9,14,16,19,21H,2-7,10-13,15H2,1H3,(H,24,26) |
InChI Key |
NHTWPKUCTUYFEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CCC5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


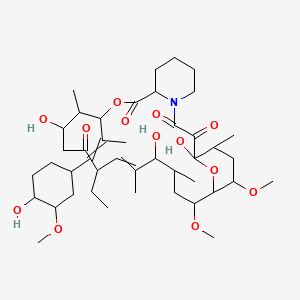
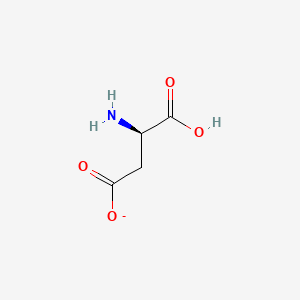
![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
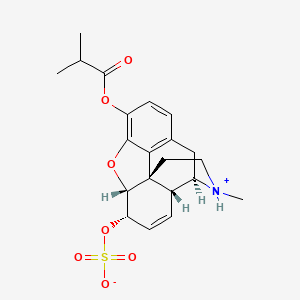
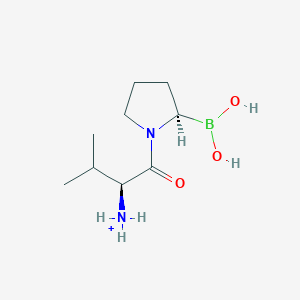

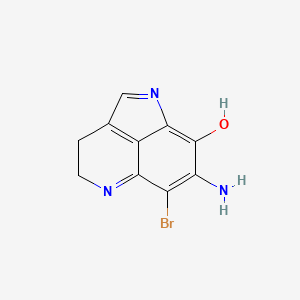
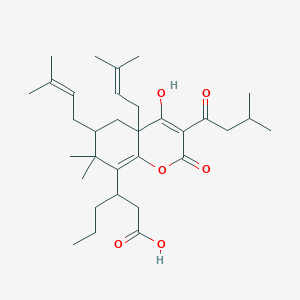
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
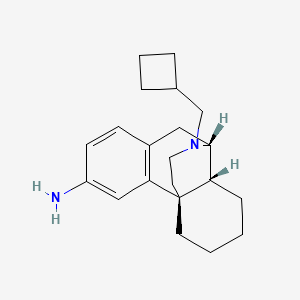
![[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)
